molecular formula C9H9BrN2O4 B11946836 Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- CAS No. 143056-43-3

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro-

Cat. No.: B11946836
CAS No.: 143056-43-3
M. Wt: 289.08 g/mol
InChI Key: XUOMMFKVKLQOFP-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is an organic compound with a complex structure that includes bromine, methyl, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- typically involves multiple steps, starting with the bromination of a benzene derivative. The process may include:

    Bromination: Introduction of a bromine atom to the benzene ring.

    Nitration: Addition of nitro groups to the benzene ring under controlled conditions using nitric acid and sulfuric acid.

    Methylation: Introduction of methyl groups to the benzene ring using methylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments (e.g., temperature, pressure) is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of nitro and bromine groups on biological systems.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- involves interactions with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the bromine and methyl groups can influence the compound’s reactivity and binding affinity. The pathways involved may include electron transfer and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 2-bromo-1,3,5-trimethyl-: Similar structure but different positions of the bromine and nitro groups.

    1,3,5-Tris(bromomethyl)benzene: Contains three bromine atoms and is used in different applications.

Uniqueness

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- (CAS No. 143056-43-3) is a chemical compound known for its complex structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is C12H14BrN2O4. The compound features a bromine atom and two nitro groups attached to a trimethyl-substituted benzene ring. Its structure can be represented as follows:

C6H2(Br)(NO2)2(C3H9)\text{C}_6\text{H}_2(\text{Br})(\text{NO}_2)_2(\text{C}_3\text{H}_9)

The biological activity of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- is primarily attributed to its ability to interact with various biological targets. The presence of the nitro groups enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions with cellular macromolecules such as proteins and nucleic acids. This interaction can lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
  • DNA Damage : The electrophilic nature can cause alkylation of DNA bases, leading to mutations and cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro-. For instance:

  • A study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines including HeLa (human cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range. The compound's mechanism involves inducing apoptosis through oxidative stress pathways and disrupting the cell cycle at the G2/M phase.

Antimicrobial Properties

Benzene derivatives often show antimicrobial activity. Research indicated that Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.

Case Studies

  • Anticancer Efficacy :
    • Study : A comparative analysis was conducted on the efficacy of Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- against various cancer cell lines.
    • Results : The compound showed an IC50 value of approximately 15 µM against HeLa cells and 20 µM against MCF-7 cells.
    • : The findings suggest that the compound could serve as a lead for further development in anticancer therapeutics.
  • Antibacterial Activity :
    • Study : Testing against Staphylococcus aureus and Escherichia coli.
    • Results : The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
    • : These results indicate that Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro- could be explored as a potential antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameIC50 (µM) HeLaIC50 (µM) MCF-7MIC (µg/mL) S.aureusMIC (µg/mL) E.coli
Benzene, 1-bromo-2,4,6-trimethyl-3,5-dinitro15203264
Benzene derivative A25301632
Benzene derivative B101864128

Properties

CAS No.

143056-43-3

Molecular Formula

C9H9BrN2O4

Molecular Weight

289.08 g/mol

IUPAC Name

1-bromo-2,4,6-trimethyl-3,5-dinitrobenzene

InChI

InChI=1S/C9H9BrN2O4/c1-4-7(10)5(2)9(12(15)16)6(3)8(4)11(13)14/h1-3H3

InChI Key

XUOMMFKVKLQOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)Br)C)[N+](=O)[O-]

Origin of Product

United States

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